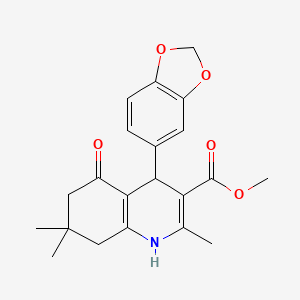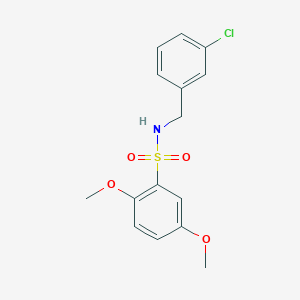![molecular formula C9H7Cl2F2N3 B10967139 3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10967139.png)
3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under suitable conditions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new functional groups.
Cross-Coupling Reactions: The presence of chloro groups makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its use in the development of pesticides and herbicides due to its unique chemical properties.
Material Science:
Mechanism of Action
The mechanism of action of 3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and difluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
- 3-Chloro-7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
- 3-Chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring. The differences in substituents can lead to variations in their chemical properties, reactivity, and potential applications. The unique combination of chloro and difluoromethyl groups in this compound makes it distinct and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H7Cl2F2N3 |
|---|---|
Molecular Weight |
266.07 g/mol |
IUPAC Name |
3-chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H7Cl2F2N3/c1-4-3-6(9(11,12)13)16-8(14-4)7(10)5(2)15-16/h3H,1-2H3 |
InChI Key |
WNYSEEZCSGKTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(3-chlorophenyl)-3-[(2,2-diphenylacetyl)amino]benzamide](/img/structure/B10967058.png)


![N-(4-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10967088.png)
![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10967090.png)
![2-[(3-Fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B10967091.png)



![6-bromo-N'-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10967109.png)
![1-(4-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]propyl}urea](/img/structure/B10967111.png)
![3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10967112.png)

![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B10967128.png)
